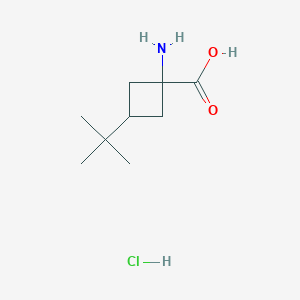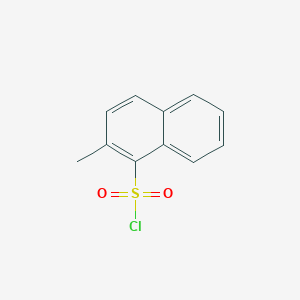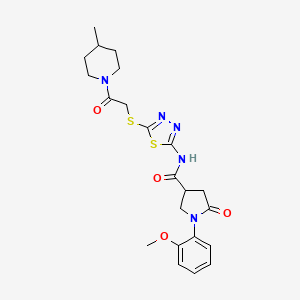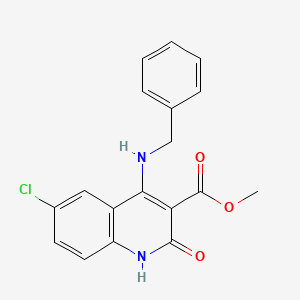
1-Amino-3-tert-butylcyclobutane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2309473-74-1 . It has a molecular weight of 207.7 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-8(2,3)6-4-9(10,5-6)7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 207.7 .Scientific Research Applications
Stereochemistry and Synthesis
The stereochemistry of cyclobutane amino acids, including derivatives similar to 1-amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride, has been extensively studied. These studies highlight the complex synthesis and structural characterization of cyclobutane amino acids. For instance, the stereoselective synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acid, showcasing the potential for creating highly rigid beta-peptides, reveals the structural intricacies and the ability of the cyclobutane ring to promote rigid structures due to strong intramolecular hydrogen bonds (Izquierdo et al., 2005). This rigid structure is crucial for the development of novel peptides with potential therapeutic applications.
Radiolabeled Compounds for Imaging
Radiolabeled derivatives of cyclobutane amino acids have been synthesized for use in positron emission tomography (PET) imaging. The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) demonstrates the potential of such compounds in tumor imaging (Shoup & Goodman, 1999). These developments underscore the importance of cyclobutane amino acids in enhancing the specificity and efficiency of diagnostic imaging techniques.
Tumor-Seeking Agents
Certain cyclobutane amino acids have shown promise as tumor-seeking agents. Studies have demonstrated that 1-aminocyclobutane[14C]carboxylic acid shows preferential incorporation into various tumor types in animal models, highlighting its potential as a diagnostic tool (Washburn et al., 1979). Such compounds could lead to advancements in cancer detection and monitoring.
Potential in Boron Neutron Capture Therapy (BNCT)
The synthesis of cyclobutane amino acids, including boronated derivatives, explores their potential application in BNCT, a cancer treatment method. The synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid represents a significant step towards developing novel BNCT agents (Srivastava et al., 1997). These efforts aim at improving treatment outcomes for patients with certain types of cancer.
Conformational Studies for Drug Development
Research into cyclobutane amino acids also includes conformational studies to understand their behavior and potential as drug molecules. The synthesis and study of various cyclobutane amino acids and their derivatives, such as the preparation of hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, provide insights into their folding into well-defined helical conformations (Fernandes et al., 2010). This research is crucial for the design of new peptides and peptidomimetics with improved biological activity.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-amino-3-tert-butylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2,3)6-4-9(10,5-6)7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMOXJRMNHEXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-tert-butylcyclobutane-1-carboxylic acid;hydrochloride | |
CAS RN |
2309473-74-1 |
Source


|
| Record name | 1-amino-3-tert-butylcyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2894284.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide](/img/structure/B2894287.png)
![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)
![5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2894289.png)
![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)


![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894296.png)



